Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
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Overview
Description
Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C30H34N2O5S This compound is characterized by its unique structure, which includes an ester group, a urea derivative, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the esterification of the benzoate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: This compound is similar in structure but lacks the tetrahydroisoquinoline and carbamothioyl groups.
Ethyl 4-{[(2,3-dimethylphenyl)carbamothioyl]amino}benzoate: This compound shares the carbamothioyl and benzoate groups but differs in the rest of the structure.
Uniqueness
Ethyl 4-({2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C30H34N2O5S |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(2,3-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H34N2O5S/c1-6-36-29(33)21-10-12-23(13-11-21)37-18-26-24-17-28(35-5)27(34-4)16-22(24)14-15-32(26)30(38)31-25-9-7-8-19(2)20(25)3/h7-13,16-17,26H,6,14-15,18H2,1-5H3,(H,31,38) |
InChI Key |
KZXMDCDKBGTSOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=CC(=C4C)C)OC)OC |
Origin of Product |
United States |
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